The 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid Scaffold: A Bimodal Pharmacophore for KRAS Switch II and Type II Dehydroquinase Targeting
The 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxylic Acid Scaffold: A Bimodal Pharmacophore for KRAS Switch II and Type II Dehydroquinase Targeting
Executive Summary
The search for highly specific, conformationally restricted scaffolds is a cornerstone of modern structure-based drug design. The 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid core has emerged as a highly privileged structural motif in two vastly different therapeutic arenas: precision oncology and infectious disease.
This technical guide explores the dual utility of this scaffold. In oncology, its derivatives serve as foundational fragments for reversible binding to the historically "undruggable" KRAS Switch II pocket [1]. In antimicrobial development, the rigid bicyclic system acts as an enolate transition-state mimic to competitively inhibit Type II Dehydroquinase (DHQ2) , a critical enzyme in the bacterial shikimate pathway[2]. By dissecting the mechanistic causality, structural biology, and validated experimental workflows associated with this scaffold, this whitepaper provides a comprehensive blueprint for drug development professionals leveraging fused bicyclic systems.
Structural Rationale of the Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid molecule consists of a thiophene ring fused to a saturated cyclohexyl ring, with a carboxylic acid moiety at the C4 position. The therapeutic utility of this scaffold stems from two thermodynamic advantages:
-
Conformational Restriction: The fused bicyclic system locks the saturated ring into a predictable half-chair/flattened conformation, significantly reducing the entropic penalty ( ΔS ) upon target binding[2].
-
Modular Functionalization: The thiophene ring allows for precise electronic tuning (e.g., via cyano or amino substitutions at C2/C3), while the cyclohexyl ring can be hydroxylated or alkylated to probe deep lipophilic pockets[1].
Oncology Target: The KRAS Switch II Pocket
Mechanistic Causality in KRAS Inhibition
For decades, KRAS was considered undruggable due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. The discovery of the Switch II pocket (an allosteric site near the mutant Cys12 residue in KRAS G12C) revolutionized this field[1].
Derivatives such as 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid were identified as potent reversible binders to the GDP-bound state of KRAS[1].
-
Lipophilic Anchoring: The cyclohexyl ring of the tetrahydrobenzothiophene scaffold perfectly occupies a lipophilic base defined by Val9, Met72, Phe78, Val103, and Ile100[1].
-
Hydrogen Bond Network: The amine and cyano/carboxylic acid moieties engage in a highly specific hydrogen bond network with the side chain of Asp69 and the backbone amide/carbonyl of Glu63[1].
By establishing high-affinity reversible binding first, researchers (such as those at Boehringer Ingelheim) were able to optimize pocket occupancy before attaching a Michael acceptor warhead to covalently target Cys12. This Fragment-Based Drug Discovery (FBDD) approach led to highly potent, in vivo active inhibitors like BI-0474 and BI-2493[1][3].
Caption: Fragment-Based Drug Discovery workflow transitioning from a reversible tetrahydrobenzothiophene hit to a covalent KRAS G12C inhibitor.
Self-Validating Protocol: NMR-Based Reversible Binding Assay
To ensure that binding affinity is driven by the scaffold's interaction with the Switch II pocket rather than non-specific warhead reactivity, a self-validating 2D 1 H- 15 N HSQC NMR protocol is required.
Step-by-Step Methodology:
-
Protein Preparation: Express 15 N-labeled KRAS G12C (residues 1-169) in E. coli and purify via size-exclusion chromatography into a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl 2 , and 1 mM TCEP[4].
-
Nucleotide Loading: Incubate the protein with a 10-fold excess of GDP and 10 mM EDTA to ensure a uniform inactive state, followed by the addition of 20 mM MgCl 2 to lock the nucleotide.
-
NMR Titration: Acquire baseline 2D 1 H- 15 N HSQC spectra of 50 μ M 15 N-KRAS at 298 K. Titrate the tetrahydrobenzothiophene derivative (dissolved in d6-DMSO) at concentrations ranging from 10 μ M to 2 mM.
-
Causality Check (Validation): Monitor the chemical shift perturbations (CSPs) specifically for residues Glu63, Asp69, and Val103. A dose-dependent shift of these specific cross-peaks validates that the compound is selectively occupying the Switch II pocket.
-
Data Analysis: Plot the normalized CSP ( Δδ ) against ligand concentration and fit to a single-site binding isotherm to calculate the dissociation constant ( KD ).
Antimicrobial Target: Type II Dehydroquinase (DHQ2)
Mechanistic Causality in Enzyme Inhibition
The shikimate pathway is essential for the biosynthesis of aromatic amino acids in bacteria (including Mycobacterium tuberculosis and Helicobacter pylori) but is entirely absent in mammals, making it an ideal antimicrobial target[5].
Type II Dehydroquinase (DHQ2) catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate via an E1cB elimination mechanism [2]. During this reaction, the natural substrate undergoes a conformational change into a flattened enolate transition state. Highly substituted derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxylic acid scaffold (e.g., (4R,6R,7S)-4,6,7-trihydroxy derivatives) were rationally designed to mimic this planar enol intermediate[2][6]. The rigid bicyclic nature of the tetrahydrobenzothiophene ring forces the hydroxyl and carboxylate groups into the exact spatial arrangement required to competitively block the DHQ2 active site, achieving Ki values in the low micromolar to nanomolar range[2].
Caption: Mechanism of DHQ2 inhibition where the rigid tetrahydrobenzothiophene scaffold mimics the enolate intermediate.
Self-Validating Protocol: DHQ2 Kinetic Inhibition Assay
To quantify the inhibitory potency of the scaffold against DHQ2, a continuous spectrophotometric assay is utilized. This assay is self-validating because it directly measures the intrinsic absorbance of the product's double bond.
Step-by-Step Methodology:
-
Assay Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and varying concentrations of the tetrahydrobenzothiophene inhibitor (0.1 μ M to 100 μ M).
-
Enzyme Addition: Add purified recombinant Mt-DHQ2 or Hp-DHQ2 (final concentration ~10 nM) to the cuvette and pre-incubate for 5 minutes at 25°C to allow for inhibitor-enzyme equilibration.
-
Reaction Initiation: Initiate the reaction by adding the natural substrate, 3-dehydroquinate (at concentrations flanking the Km value, e.g., 10 μ M to 150 μ M).
-
Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer. This wavelength corresponds to the formation of the α,β -unsaturated carbonyl system in the product, 3-dehydroshikimate.
-
Causality Check (Validation): Generate a Lineweaver-Burk plot (1/V vs. 1/[S]). A series of lines intersecting at the y-axis confirms that the scaffold acts purely as a competitive inhibitor, validating the active-site mimicry hypothesis.
-
Data Analysis: Calculate the inhibition constant ( Ki ) using the Morrison equation for tight-binding inhibitors or standard Michaelis-Menten competitive inhibition models.
Quantitative Data Summary
The versatility of the tetrahydrobenzothiophene scaffold is demonstrated by its quantitative efficacy across both therapeutic domains.
Table 1: Binding Affinities of Scaffold Derivatives against KRAS G12C[1]
| Compound / Fragment | Modification on Scaffold | KRAS G12C KD ( μ M) | Cellular IC 50 (nM) |
| Initial Hit | 2-amino-3-cyano | 140 | N/A (Fragment) |
| Optimized Reversible | 4-methyl substitution | 18 | N/A |
| BI-0474 (Covalent) | Piperazine linker + Acrylamide | 0.005 (Inact) | 26 (NCI-H358 cells) |
| BI-2493 (Pan-KRAS) | Spirocyclic rigidification | Reversible, high affinity | Potent in SW480 |
Table 2: Inhibition Constants ( Ki ) against Type II Dehydroquinase[2][5]
| Compound Derivative | Target Organism | Ki ( μ M) | Mechanism of Action |
| Unsubstituted Core | M. tuberculosis (Mt-DHQ2) | > 500 | Weak competitive |
| (4R,6R,7S)-trihydroxy | M. tuberculosis (Mt-DHQ2) | 10.5 | Enolate mimicry |
| Prop-1-enyl derivative | H. pylori (Hp-DHQ2) | 1.2 | High-affinity competitive |
| Fluorinated bicyclic | M. tuberculosis (Mt-DHQ2) | 10.0 | Bioisosteric enolate mimicry |
References
-
Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Quinic Acid and Synthetic Derivatives in Medicinal Chemistry Source: PMC (National Institutes of Health) URL:[Link]
-
Inhibition of Shikimate Kinase and Type II Dehydroquinase for Antibiotic Discovery Source: Current Topics in Medicinal Chemistry (SciSpace) URL:[Link]
-
Tetrahydrobenzothiophene derivatives: conformationally restricted inhibitors of type II dehydroquinase Source: ChemMedChem (PubMed) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinic Acid and Synthetic Derivatives in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pfam is now hosted by InterPro [pfam.xfam.org]
